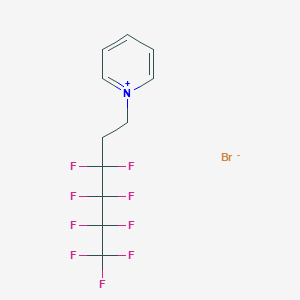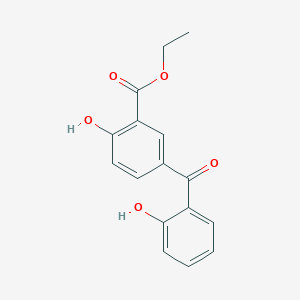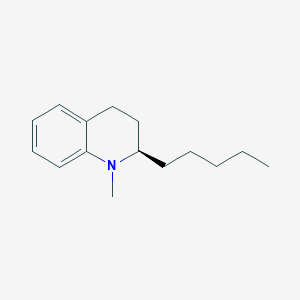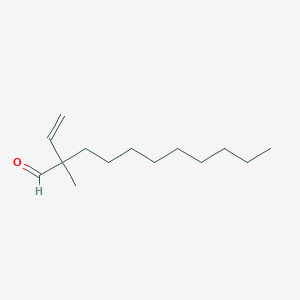![molecular formula C14H24N2O2 B14255159 N,N'-(1,5,5-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide CAS No. 168777-66-0](/img/structure/B14255159.png)
N,N'-(1,5,5-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(acetylamino)-1,5,5-trimethylbicyclo[221]heptane is a compound that belongs to the class of bicyclic hydrocarbons This compound is characterized by its unique bicyclo[221]heptane structure, which is a common motif in various bioactive molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(acetylamino)-1,5,5-trimethylbicyclo[2.2.1]heptane typically involves a series of organic reactions. One common method is the [4 + 2] cycloaddition reaction, which allows for the formation of the bicyclo[2.2.1]heptane core. This reaction can be catalyzed by organocatalysts under mild conditions, providing high enantioselectivity . Another approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(acetylamino)-1,5,5-trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as acetylamino and the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,2-Bis(acetylamino)-1,5,5-trimethylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential genotoxic effects on bacterial cells.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Mecanismo De Acción
The mechanism of action of 2,2-Bis(acetylamino)-1,5,5-trimethylbicyclo[2.2.1]heptane involves its interaction with cellular components. It has been shown to cause DNA damage and oxidative stress in bacterial cells . The compound generates reactive oxygen species (ROS), which contribute to its genotoxic effects. The molecular targets include DNA and oxidative stress response regulons such as OxyR/S and SoxR/S .
Comparación Con Compuestos Similares
2,2-Bis(acetylamino)-1,5,5-trimethylbicyclo[2.2.1]heptane can be compared with other bicyclo[2.2.1]heptane derivatives:
Camphor: A well-known bicyclic compound with applications in medicine and industry.
Sordarins: Bioactive natural products containing the bicyclo[2.2.1]heptane core.
α-Santalol and β-Santalol: Natural products with significant biological activities.
The uniqueness of 2,2-Bis(acetylamino)-1,5,5-trimethylbicyclo[22
Propiedades
Número CAS |
168777-66-0 |
|---|---|
Fórmula molecular |
C14H24N2O2 |
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
N-(2-acetamido-1,5,5-trimethyl-2-bicyclo[2.2.1]heptanyl)acetamide |
InChI |
InChI=1S/C14H24N2O2/c1-9(17)15-14(16-10(2)18)7-11-6-13(14,5)8-12(11,3)4/h11H,6-8H2,1-5H3,(H,15,17)(H,16,18) |
Clave InChI |
HGLJHXUNRADJON-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1(CC2CC1(CC2(C)C)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


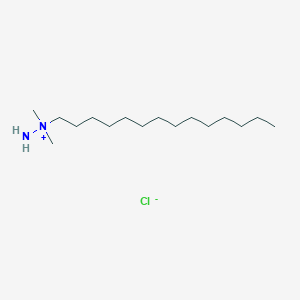
![8-Azatricyclo[6.2.0.0~2,4~]decane](/img/structure/B14255078.png)
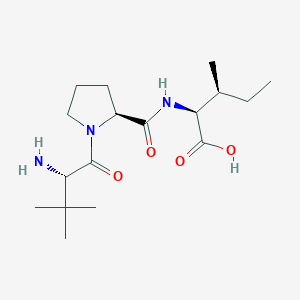
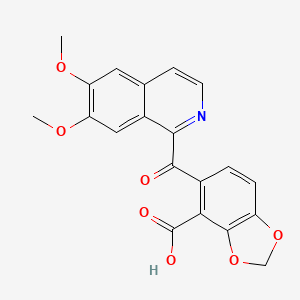
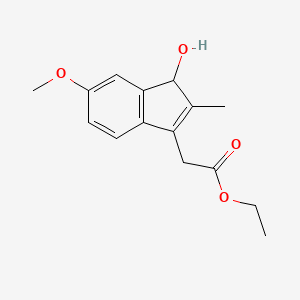
![4-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14255109.png)
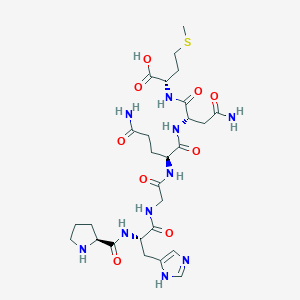
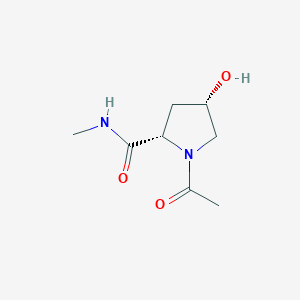
![5,7-Diimino-3,6-bis(2-phenylhydrazinylidene)-3,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14255124.png)
